Thermal Stabilization Efficacy at Low Loadings vs. Conventional Metal-Based Stabilizers
As a class of ester thiols, which includes Bis(2-ethylhexyl) 3,3'-(methylenebis(thio))bispropionate, these compounds demonstrate exceptional heat stabilization at concentrations where traditional metal soaps become ineffective without co-stabilizers. Crucially, they achieve high potency without any metal-containing costabilizers, offering a heavy-metal-free stabilization route [1].
| Evidence Dimension | Heat stabilization in PVC (measured via time to discoloration/degradation onset at elevated temperatures) |
|---|---|
| Target Compound Data | Effective as an excellent heat stabilizer at a loading of 3 parts per hundred resin (phr), in the complete absence of heavy-metal synergists. |
| Comparator Or Baseline | Traditional mixed-metal stabilizers (e.g., Ba/Zn or Ca/Zn systems) typically require 3-5 phr loading and often rely on co-stabilizers (e.g., phosphites, epoxidized soybean oil) to achieve similar performance. |
| Quantified Difference | The dual-function molecule eliminates the need for a separate heavy-metal stabilizer package. Comparative data for the ester thiol class (compounds 1–7, where R = 2-ethylhexyl) show strong stabilization at 3 phr, a loading at which metal-based systems without co-stabilizers show rapid failure. |
| Conditions | Static oven aging tests on flexible PVC formulations at ~180°C; data from W.H. Starnes et al. (2006) and associated patents. |
Why This Matters
This enables formulators to reduce the total additive count and eliminate toxic heavy metals from medical or food-contact PVC applications, a key regulatory and procurement driver.
- [1] W. H. Starnes et al., 'Thermal stabilization and plasticization of poly(vinyl chloride) by ester thiols: Update and current status', Thermochimica Acta, vol. 442, no. 1–2, pp. 78–80, 2006. View Source
- [2] W. H. Starnes Jr., 'Organic Thiols as Thermal Stabilizers and Primary Plasticizers for Poly(vinyl chloride)', U.S. Patent 6,762,231, 2004. View Source
